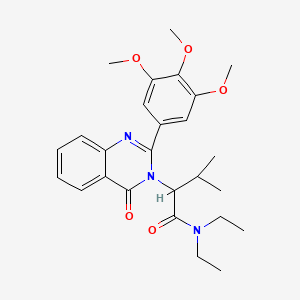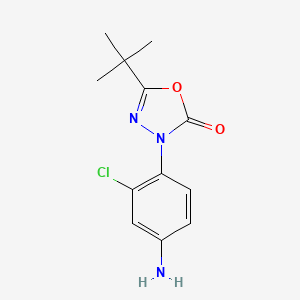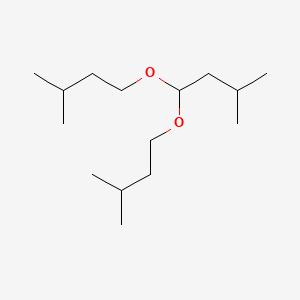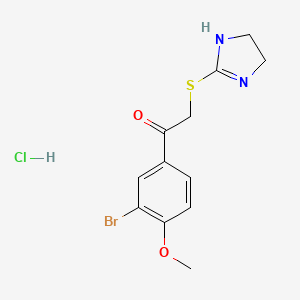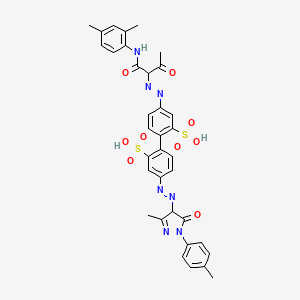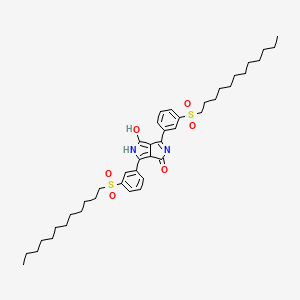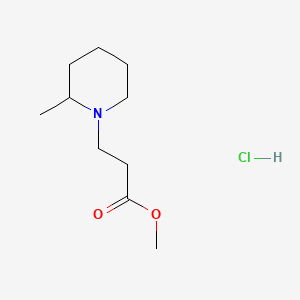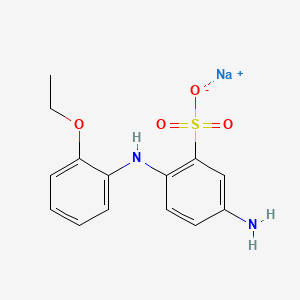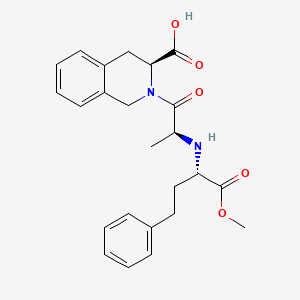
(1R-trans)-Octahydro-1-((((2-phenyl-1H-indol-3-yl)methyl)thio)methyl)-2H-quinolizine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1R-trans)-Octahydro-1-((((2-phenyl-1H-indol-3-yl)methyl)thio)methyl)-2H-quinolizine” is a complex organic compound that belongs to the class of quinolizines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(1R-trans)-Octahydro-1-((((2-phenyl-1H-indol-3-yl)methyl)thio)methyl)-2H-quinolizine” typically involves multi-step organic reactions. The starting materials often include indole derivatives and quinolizine precursors. Key steps may involve:
Condensation Reactions: Combining indole derivatives with quinolizine precursors.
Thioether Formation: Introducing the thioether linkage through nucleophilic substitution.
Hydrogenation: Reducing double bonds to achieve the octahydro structure.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production. This includes:
Catalysis: Using catalysts to increase reaction efficiency.
Purification: Employing techniques like crystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
“(1R-trans)-Octahydro-1-((((2-phenyl-1H-indol-3-yl)methyl)thio)methyl)-2H-quinolizine” can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Further hydrogenation of any remaining double bonds.
Substitution: Reactions at the indole or quinolizine rings.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Like hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogenating agents or nucleophiles.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Fully Saturated Compounds: From reduction reactions.
Substituted Indoles or Quinolizines: From substitution reactions.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used in the synthesis of more complex molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Biological Probes: Used to study biological pathways and mechanisms.
Enzyme Inhibitors: Potential inhibitors of specific enzymes.
Medicine
Drug Development: Potential lead compound for developing new pharmaceuticals.
Therapeutic Agents: Possible applications in treating diseases.
Industry
Material Science: Potential use in the development of new materials.
Agriculture: Possible applications as agrochemicals.
Mechanism of Action
The mechanism of action of “(1R-trans)-Octahydro-1-((((2-phenyl-1H-indol-3-yl)methyl)thio)methyl)-2H-quinolizine” would depend on its specific biological target. Generally, it may involve:
Binding to Receptors: Interacting with specific receptors in the body.
Enzyme Inhibition: Inhibiting the activity of certain enzymes.
Signal Transduction: Modulating signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Quinolizine Derivatives: Compounds with similar quinolizine structures.
Indole Derivatives: Compounds with similar indole structures.
Uniqueness
“(1R-trans)-Octahydro-1-((((2-phenyl-1H-indol-3-yl)methyl)thio)methyl)-2H-quinolizine” is unique due to its specific combination of indole and quinolizine structures, along with the thioether linkage. This unique structure may confer distinct biological activities and chemical properties.
Properties
CAS No. |
156171-15-2 |
|---|---|
Molecular Formula |
C25H30N2S |
Molecular Weight |
390.6 g/mol |
IUPAC Name |
(1R,9aR)-1-[(2-phenyl-1H-indol-3-yl)methylsulfanylmethyl]-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine |
InChI |
InChI=1S/C25H30N2S/c1-2-9-19(10-3-1)25-22(21-12-4-5-13-23(21)26-25)18-28-17-20-11-8-16-27-15-7-6-14-24(20)27/h1-5,9-10,12-13,20,24,26H,6-8,11,14-18H2/t20-,24+/m0/s1 |
InChI Key |
MEABVBHTTKSDDL-GBXCKJPGSA-N |
Isomeric SMILES |
C1CCN2CCC[C@H]([C@H]2C1)CSCC3=C(NC4=CC=CC=C43)C5=CC=CC=C5 |
Canonical SMILES |
C1CCN2CCCC(C2C1)CSCC3=C(NC4=CC=CC=C43)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





